Cas no 1219925-75-3 (6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole)
![6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1219925-75-3x500.png)
6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole 化学的及び物理的性質
名前と識別子
-
- 6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole
- Benzoxazole, 6-(3-chloropropoxy)-2-[4-(3-chloropropoxy)phenyl]-
- 1219925-75-3
- 6-(3-chloropropoxy)-2-[4-(3-chloropropoxy)phenyl]-1,3-benzoxazole
- F84416
- SCHEMBL12396806
-
- インチ: 1S/C19H19Cl2NO3/c20-9-1-11-23-15-5-3-14(4-6-15)19-22-17-8-7-16(13-18(17)25-19)24-12-2-10-21/h3-8,13H,1-2,9-12H2
- InChIKey: VXDHAFIDPFOAOS-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(OCCCCl)=CC=C2N=C1C1=CC=C(OCCCCl)C=C1
計算された属性
- せいみつぶんしりょう: 379.0741989g/mol
- どういたいしつりょう: 379.0741989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 9
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 44.5Ų
6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600807-100mg |
6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole |
1219925-75-3 | 95% | 100mg |
¥1479.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600807-250mg |
6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole |
1219925-75-3 | 95% | 250mg |
¥2491.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1600807-1g |
6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole |
1219925-75-3 | 95% | 1g |
¥7786.00 | 2024-08-09 | |
Aaron | AR024VZW-1g |
6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole |
1219925-75-3 | 95% | 1g |
$699.00 | 2025-02-13 | |
Aaron | AR024VZW-250mg |
6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole |
1219925-75-3 | 95% | 250mg |
$280.00 | 2025-02-13 | |
1PlusChem | 1P024VRK-100mg |
6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole |
1219925-75-3 | 97% | 100mg |
$307.00 | 2023-12-25 | |
Aaron | AR024VZW-100mg |
6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole |
1219925-75-3 | 95% | 100mg |
$166.00 | 2025-02-13 | |
1PlusChem | 1P024VRK-250mg |
6-(3-Chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole |
1219925-75-3 | 97% | 250mg |
$507.00 | 2023-12-25 |
6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole 関連文献
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazoleに関する追加情報
Introduction to Compound with CAS No. 1219925-75-3 and Product Name: 6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole
The compound with the CAS number 1219925-75-3 and the product name 6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its complex structure, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The benzo[d]oxazole core is a well-known scaffold in the development of bioactive compounds, and the presence of multiple chloropropoxy substituents introduces unique chemical properties that make this compound a subject of intense research interest.
In recent years, there has been a growing focus on the development of novel heterocyclic compounds that exhibit promising pharmacological activities. The benzo[d]oxazole moiety is particularly noteworthy due to its role as a key structural component in various therapeutic agents. For instance, derivatives of benzo[d]oxazole have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. The introduction of chloropropoxy groups in the molecular structure of this compound not only enhances its solubility but also influences its binding affinity to biological targets.
The synthesis of 6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The process typically begins with the formation of the benzo[d]oxazole ring, followed by functionalization at the 2-position and the phenyl ring. The strategic placement of chloropropoxy substituents requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve the desired connectivity between the various molecular fragments.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug development. Preclinical studies have demonstrated that derivatives of benzo[d]oxazole can interact with specific enzymes and receptors involved in disease pathways. The chloropropoxy groups are particularly important as they can modulate the electronic properties of the molecule, thereby influencing its interactions with biological targets. This flexibility makes 6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole a valuable candidate for further exploration in medicinal chemistry.
Recent research has also highlighted the importance of computational methods in the design and optimization of bioactive molecules. Molecular modeling studies have been conducted to understand how changes in the structure of 6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole affect its binding affinity to target proteins. These studies have provided insights into key interactions that can be exploited to enhance pharmacological activity. For example, simulations have shown that modifications at the chloropropoxy positions can significantly alter binding modes, leading to improved efficacy.
The pharmaceutical industry has shown considerable interest in developing small-molecule inhibitors based on heterocyclic scaffolds like benzo[d]oxazole. The unique combination of structural features in 6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole positions it as a promising candidate for further development into therapeutic agents. Researchers are exploring various synthetic routes to optimize its properties and assess its potential in treating a range of diseases. The compound's ability to modulate biological pathways makes it an attractive target for drug discovery efforts.
As our understanding of disease mechanisms continues to evolve, so does our approach to drug development. The use of innovative compounds like 6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole represents a significant step forward in creating more effective treatments. By leveraging cutting-edge synthetic techniques and computational methods, scientists are paving the way for new therapeutic strategies that could benefit patients worldwide.
In conclusion, the compound with CAS number 1219925-75-3 and product name 6-(3-chloropropoxy)-2-(4-(3-chloropropoxy)phenyl)benzo[d]oxazole is a testament to the ongoing advancements in pharmaceutical chemistry. Its complex structure and promising pharmacological properties make it a valuable asset in drug discovery efforts. As research continues, we can expect further insights into its potential applications and mechanisms of action, ultimately contributing to the development of novel therapeutic agents.
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